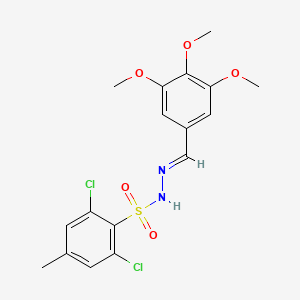
5-(4-chlorobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone
Übersicht
Beschreibung
5-(4-chlorobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone, also known as CBET, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. CBET is a member of the imidazolidinone family, which is characterized by a five-membered ring containing both nitrogen and sulfur atoms.
Wirkmechanismus
The mechanism of action of 5-(4-chlorobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and survival. 5-(4-chlorobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade and downregulating anti-apoptotic proteins. 5-(4-chlorobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone has also been shown to inhibit the activity of protein kinases, which play a critical role in regulating cell proliferation and survival.
Biochemical and Physiological Effects:
5-(4-chlorobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone has been shown to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-angiogenic activity. 5-(4-chlorobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone has also been shown to modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis. In animal studies, 5-(4-chlorobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone has been shown to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-(4-chlorobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone is its high potency and selectivity against cancer cells, which makes it a promising candidate for the development of targeted therapies. 5-(4-chlorobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone also exhibits good solubility and stability in organic solvents, which makes it easy to handle in lab experiments. However, one of the limitations of 5-(4-chlorobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone is its relatively complex synthesis method, which can make it difficult to produce in large quantities. 5-(4-chlorobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone also exhibits some degree of toxicity at higher concentrations, which can limit its use in certain applications.
Zukünftige Richtungen
There are several promising future directions for research on 5-(4-chlorobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone. One area of interest is the development of 5-(4-chlorobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone-based drug delivery systems, which could improve the efficacy and selectivity of 5-(4-chlorobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone as a therapeutic agent. Another area of interest is the investigation of 5-(4-chlorobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone's potential as a catalyst for various organic reactions. Finally, further studies are needed to fully elucidate the mechanism of action of 5-(4-chlorobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone and its potential applications in various scientific fields.
Synthesemethoden
5-(4-chlorobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone can be synthesized through a multistep reaction process that involves the condensation of 4-chlorobenzaldehyde and 4-ethoxybenzaldehyde with thiosemicarbazide, followed by cyclization and oxidation. The resulting 5-(4-chlorobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone compound is a white crystalline powder that is highly soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
5-(4-chlorobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 5-(4-chlorobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 5-(4-chlorobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone has also been investigated for its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c1-2-23-15-9-7-14(8-10-15)21-17(22)16(20-18(21)24)11-12-3-5-13(19)6-4-12/h3-11H,2H2,1H3,(H,20,24)/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBQCBANUASZJS-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)Cl)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Chlorophenyl)methylene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone | |
CAS RN |
62468-60-4 | |
| Record name | 4-Imidazolidinone, 5-((4-chlorophenyl)methylene)-3-(4-ethoxyphenyl)-2-thioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062468604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916116.png)
![5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916128.png)
![5-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916131.png)



![5-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916164.png)
![{4-bromo-2-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5916169.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916182.png)
![3-(3-nitrophenyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5916190.png)
![5-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916201.png)